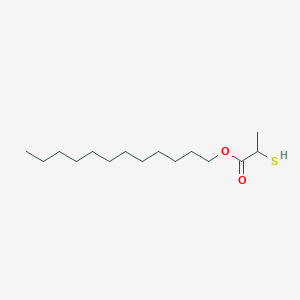
Dodecyl 2-sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-sulfanylpropanoate is an organic compound that belongs to the class of esters. It is characterized by a dodecyl group (a twelve-carbon alkyl chain) attached to a 2-sulfanylpropanoate moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl 2-sulfanylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanol with 2-mercaptopropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Dodecyl 2-sulfanylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of dodecyl 2-sulfanylpropanoate primarily involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their interaction and solubilization.
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different chemical structure.
Dodecyl benzene sulfonate (DBS): Another surfactant with a benzene ring in its structure, used in detergents and cleaning agents.
Uniqueness: Dodecyl 2-sulfanylpropanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it versatile in various applications, particularly in fields requiring specific chemical modifications.
Properties
CAS No. |
51317-31-8 |
|---|---|
Molecular Formula |
C15H30O2S |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
dodecyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C15H30O2S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)18/h14,18H,3-13H2,1-2H3 |
InChI Key |
VMOFMVRUKMJXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















